N-(3-aminophenyl)-N'-phenylurea
Overview
Description
N-(3-aminophenyl)-N'-phenylurea (NAPU) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from biochemical studies to drug development. NAPU has been used extensively in laboratories around the world to study the mechanisms of action of various drugs and to gain insight into the biochemical and physiological effects of different compounds. In
Scientific Research Applications
Water Treatment and Environmental Safety
Herbicide Transformation in Water Treatment : Phenylurea compounds, including derivatives like N-(3-aminophenyl)-N'-phenylurea, have been studied for their transformation during drinking water disinfection. Research indicates that these compounds undergo incomplete transformation by chlorine in water treatment systems, raising concerns about their environmental impact (Chusaksri et al., 2012).
Bioremediation of Herbicide Contamination : Studies on the microbial degradation of phenylurea herbicides, such as diuron, show their significant presence in soil and water as contaminants. Research has focused on enhancing the biodegradation of these herbicides using microbial consortia, improving the environmental safety of areas with extensive herbicide use (Villaverde et al., 2012).
Drug Synthesis and Pharmaceutical Research
Synthesis of Arylurea Derivatives : Research has been conducted on the synthesis of unsymmetrical arylurea derivatives, including those related to N-(3-aminophenyl)-N'-phenylurea, for potential pharmaceutical applications. This includes the development of eco-friendly synthesis methods for drugs like sorafenib, used in cancer treatment (Chamni et al., 2020).
Cytotoxicity and Anticancer Potential : Certain phenylurea derivatives have been studied for their cytotoxicity and potential use as anticancer agents. This includes examining the inhibitory effects on cancer cell growth, contributing to the development of new cancer treatments (Kornicka et al., 2017).
Agricultural Applications
Herbicide Efficacy and Soil Interactions : Phenylurea compounds, including N-(3-aminophenyl)-N'-phenylurea, are extensively used as herbicides in agriculture. Studies have focused on their effectiveness in weed control and the impact on soil and water quality, helping to optimize agricultural practices (Hussain et al., 2015).
Microbial Degradation in Agricultural Fields : Research into the microbial degradation of phenylurea herbicides in soil reveals key insights into the environmental impact of these compounds in agricultural settings. This includes understanding the spatial distribution of active degradative populations, crucial for mitigating environmental risks (Sørensen et al., 2003).
properties
IUPAC Name |
1-(3-aminophenyl)-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPNAISIYKJLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307263 | |
Record name | N-(3-aminophenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-N'-phenylurea | |
CAS RN |
66695-96-3 | |
Record name | NSC190579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-aminophenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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